5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8N2O4 . It is available in bulk and research quantities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a carboxylic acid group, and a hydroxyimino group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.162. Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
1,2-Oxazines and 1,2-benzoxazines, including compounds like 5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have significant importance in organic chemistry due to their versatile synthetic applications. These compounds can be synthesized through dehydration processes and have been utilized as chiral synthons in the synthesis of various organic compounds. Their role as electrophiles is particularly notable, facilitating various organic reactions and leading to the development of new compounds with potential biological activity (Sainsbury, 1991).
Role in Biomass Conversion and Polymer Production
The transformation of biomass into valuable chemicals is a crucial area of research, and derivatives of this compound, like 5-Hydroxymethylfurfural (HMF), play a pivotal role in this process. These derivatives are instrumental in the conversion of plant biomass into furan derivatives, which serve as a sustainable alternative to non-renewable hydrocarbon sources. This process not only supports the chemical industry but also contributes to the development of new generations of polymers, functional materials, and fuels, marking a significant step towards a more sustainable future (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalyst Inhibition and Microbial Tolerance
Understanding the inhibition of biocatalysts by carboxylic acids, including compounds like this compound, is crucial for the optimization of microbial production processes. These carboxylic acids are known for their inhibitory effects on microbes used in the production of biorenewable fuels and chemicals. The insights into the metabolic engineering strategies to counteract these inhibitory effects can pave the way for the development of more robust microbial strains, enhancing industrial performance and efficiency (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4(10-14)6-2-5(8(12)13)3-9-7(6)11/h2-3,14H,1H3,(H,9,11)(H,12,13)/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFURRWDJWCFZDN-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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